
4-Bromophthalazin-1(2H)-one
Overview
Description
Aladapcin is a microbial metabolite known for its ability to enhance host resistance against bacterial infections. It is produced by a soil isolate classified as Nocardia species SANK 60484. The compound is an amphoteric white amorphous powder with the molecular formula C13H25N5O5. Aladapcin consists of two molecules of D-alanine and one molecule of meso-diaminopimelic acid, forming a tripeptide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aladapcin is primarily obtained through microbial fermentation. The soil isolate Nocardia species SANK 60484 is cultured, and the compound is isolated from the culture filtrate. The isolation process involves several steps, including extraction, purification, and characterization using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and fast atom bombardment mass spectrometry .
Industrial Production Methods
The industrial production of Aladapcin follows a similar microbial fermentation process. Large-scale fermentation tanks are used to culture the Nocardia species, and the compound is extracted and purified using industrial-scale chromatography and crystallization techniques. The production process is optimized to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
Aladapcin undergoes various chemical reactions, including:
Oxidation: Aladapcin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different biological activities.
Substitution: Aladapcin can undergo substitution reactions where one or more of its functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Aladapcin, as well as substituted analogs with modified biological activities.
Scientific Research Applications
Aladapcin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and microbial metabolites.
Biology: Investigated for its role in enhancing host resistance against bacterial infections.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections due to its immunomodulatory properties.
Industry: Utilized in the development of new antimicrobial agents and as a taste modulator in comestible compositions
Mechanism of Action
Aladapcin exerts its effects by enhancing the host’s immune response against bacterial infections. It interacts with specific molecular targets and pathways involved in the immune response, leading to increased resistance against bacterial pathogens. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of immune cells and cytokines .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another microbial metabolite with antibacterial properties.
Teicoplanin: Similar to Vancomycin, used to treat bacterial infections.
Bacitracin: A peptide antibiotic with a similar mode of action.
Uniqueness of Aladapcin
Aladapcin is unique due to its specific tripeptide structure and its ability to enhance host resistance against bacterial infections. Unlike other similar compounds, Aladapcin is produced by Nocardia species and has distinct immunomodulatory properties that make it a promising candidate for further research and development .
Properties
IUPAC Name |
4-bromo-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXVJJHOVGTNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346714 | |
| Record name | 4-bromo-2H-phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-73-4 | |
| Record name | 4-bromo-2H-phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,2-dihydrophthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-Bromophthalazin-1(2H)-one as described in the research?
A1: The research highlights an effective method for synthesizing this compound, which is a crucial intermediate in organic synthesis. [, ] The described method involves a two-step process:
- Formation of phthalazin-1(2H)-ones: This is achieved through the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine. []
- Regioselective bromination: The synthesized phthalazin-1(2H)-ones are then selectively brominated at the 4-position using benzyltrimethylammonium tribromide (BTMA-Br3), leading to the formation of this compound. []
Q2: What makes this compound a valuable compound for further chemical synthesis?
A2: The bromine atom in this compound serves as a useful handle for further chemical transformations. For instance, the research demonstrates its application in palladium-catalyzed sulfanylation reactions. [] These reactions allow for the introduction of various alkylsulfanyl groups at the 4-position of the phthalazin-1(2H)-one scaffold, yielding 4-alkylsulfanylphthalazin-1(2H)-ones. This highlights the potential of this compound as a versatile intermediate for synthesizing a diverse range of substituted phthalazin-1(2H)-one derivatives, which could be of interest for drug discovery and material science applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate](/img/structure/B95257.png)
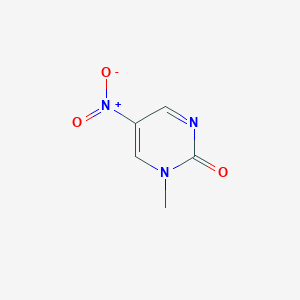

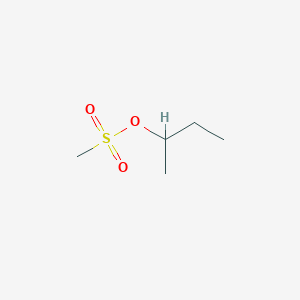

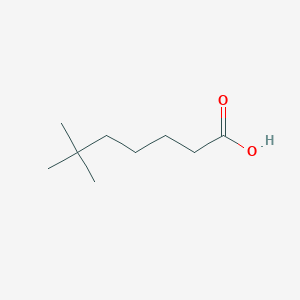
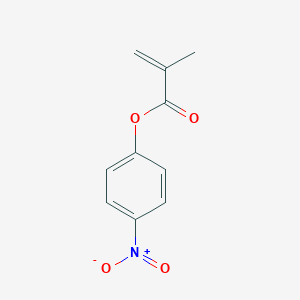



![3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one](/img/structure/B95279.png)
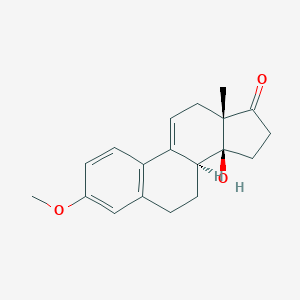
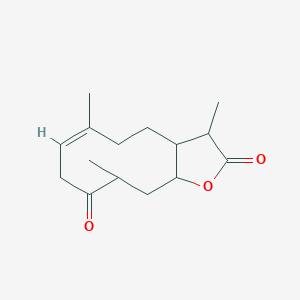
![[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate](/img/structure/B95284.png)
